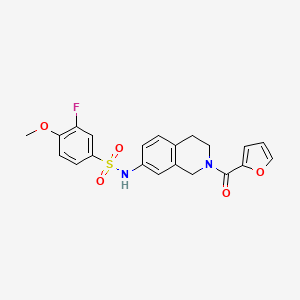

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULOEUKWEPTPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

- Furan-2-carbonyl : A furan ring with a carbonyl group, contributing to the compound's reactivity.

- Tetrahydroisoquinoline : A bicyclic structure that is known for its biological significance.

- Methoxybenzenesulfonamide : A sulfonamide group that often exhibits antimicrobial and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and isoquinoline moieties have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study on related compounds demonstrated that certain furan derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5.9 μM to over 100 μM . This suggests that our compound may also possess similar anticancer activity.

Enzyme Inhibition

Another area of interest is the potential inhibitory effects on specific enzymes. Compounds with sulfonamide groups are often evaluated for their ability to inhibit enzymes such as α-glucosidase.

- Inhibition Studies : The inhibition constants (Ki) for related sulfonamide derivatives have been reported, indicating effective enzyme inhibition. For example, some derivatives showed Ki values as low as 2.34 mg/L against α-glucosidase . This suggests that the compound may also exhibit enzyme inhibitory activity.

The mechanisms through which this compound exerts its biological effects are still under investigation but likely involve multiple pathways:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan-containing compounds can increase ROS levels in cells, contributing to their cytotoxic effects.

- Enzyme Interaction : The sulfonamide moiety may interact with specific enzymes, altering their function and contributing to the compound's pharmacological profile.

Data Summary

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparison

Substituent Effects on Physicochemical Properties

Fluorine vs. Methoxy Positioning: The 3-fluoro substituent in the target compound increases electronegativity and steric hindrance compared to the non-fluorinated analog (CAS 955649-74-8). This enhances metabolic stability and may influence binding affinity in enzyme inhibition . Methoxy groups improve solubility but reduce lipophilicity compared to halogenated analogs .

This could alter interactions with hydrophobic enzyme pockets . Trifluoroacetyl () provides strong electron-withdrawing effects, increasing acidity of adjacent protons compared to furan or acetyl derivatives .

Spectroscopic Characterization

- IR Spectroscopy :

- NMR: 3-Fluoro substituent: ¹⁹F NMR signal near -110 to -120 ppm . Tetrahydroisoquinoline protons: Distinct multiplets at δ 2.5–4.0 ppm for CH₂ and CH groups .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic and biological contexts?

Answer: The compound combines a fluorinated 4-methoxybenzenesulfonamide core with a tetrahydroisoquinoline-furan hybrid scaffold. The fluorine atom enhances electronegativity and hydrogen-bonding potential, while the methoxy group modulates solubility and steric interactions. The tetrahydroisoquinoline-furan moiety introduces conformational rigidity and π-π stacking capacity, critical for target binding. Structural analogs (e.g., ’s benzamide derivative) suggest the furan carbonyl group facilitates nucleophilic coupling reactions, whereas the sulfonamide acts as a hydrogen-bond donor/acceptor .

Q. What synthetic routes are reported for constructing the tetrahydroisoquinoline-furan fragment?

Answer: The tetrahydroisoquinoline core is typically synthesized via Pictet-Spengler cyclization of phenethylamine derivatives. For the furan-2-carbonyl attachment, Feist-Benary cyclization () is effective: β-dicarbonyl intermediates react with α-haloketones under basic conditions to form furans. For example, phenylvinylfuran derivatives (e.g., 5n in ) are synthesized via nBuLi-mediated coupling, achieving >98% regioselectivity. Post-functionalization with carbonyl groups (e.g., benzaldehyde) enables furan-2-carbonyl integration .

Q. How is the sulfonamide moiety introduced into such hybrid structures?

Answer: Sulfonamide introduction typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For example, 4-fluoro-N,N-dimethylbenzenesulfonamide ( ) is synthesized via chlorosulfonation followed by amine coupling. In this compound, the 3-fluoro-4-methoxybenzenesulfonyl chloride likely reacts with the tetrahydroisoquinoline’s primary amine under mild basic conditions (e.g., pyridine or Et₃N), as seen in analogous pesticide sulfonamide syntheses () .

Advanced Research Questions

Q. What strategies improve regioselectivity and yield in the coupling of fluorinated sulfonamides with tetrahydroisoquinoline intermediates?

Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Protecting groups : Temporarily protect the tetrahydroisoquinoline amine with Boc or Fmoc to direct coupling to the sulfonamide (e.g., ’s use of polycationic dye-fixative synthesis).

- Catalytic systems : Use Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for C–N bond formation, as demonstrated in spirocyclic compound syntheses ().

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How can spectroscopic techniques resolve structural ambiguities in related hybrids?

Answer:

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms connectivity between the sulfonamide and tetrahydroisoquinoline. For example, used ¹H-¹³C correlations to verify furan-vinyl linkages.

- HRMS : Validates molecular formula (e.g., ’s compound has MW 436.5).

- IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) functional groups .

Q. What computational approaches guide the rational design of analogs with enhanced target affinity?

Answer:

- Docking studies : Model interactions with biological targets (e.g., enzymes in ’s inhibitor studies).

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, methoxy substitution) with activity, using analogs like ’s trimethoxybenzamide.

- DFT calculations : Predict electronic effects of fluorine and methoxy groups on sulfonamide acidity and hydrogen-bonding capacity .

Data Contradictions and Resolution

- Synthetic yields : reports 60% yield for furan derivatives, while pesticide sulfonamides () achieve >80% yields. Contradictions may arise from steric differences; resolution involves optimizing stoichiometry and reaction time.

- Biological activity : Fluorinated sulfonamides in pesticides () show herbicidal activity, whereas spirocyclic analogs () target enzymes. Context-dependent assays are critical to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.